

Quantitative Binding Affinity of Cyclofenil-Derived Ligands for ER α

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Compound Focus: Cyclofenil diphenol

CAS No.: 5189-40-2

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The table below summarizes the binding affinity data for cyclofenil and its key derivatives towards ER α and ER β , providing a quantitative basis for comparing their potency and subtype selectivity [1] [2].

Compound Name / Identifier	Core Structure / Key Modification	ER α Binding Affinity (IC ₅₀ or RBA)	ER β Binding Affinity (IC ₅₀ or RBA)	ER α /ER β Selectivity Ratio	Key Experimental Findings
Cyclofenil (F6060)	Bis-(4-hydroxyphenyl)methylidencyclohexane	High affinity (specific values not provided in results)	High affinity (specific values not provided in results)	Slight ER β selectivity [3]	Mixed agonist-antagonist (SERM) profile; high affinity comparable to estradiol (E2) [1] [3].
Cyclofenil-derivative (5DYB Ligand)	4,4'-(3,4-dihydronaphthalen-2(1H)-ylidenemethanediyl)diphenol (a cyclofenil derivative)	N/A (Crystal structure determined)	N/A (Crystal structure determined)	N/A	Co-crystallized with ER α LBD (PDB ID: 5DYB); structure reveals molecular interactions

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					stabilizing the complex [4].
Conjugate Compound 13e	Cyclofenil core linked to Combretastatin A-4 via an amide linker [1]	IC ₅₀ = 19 nM [1] [2]	IC ₅₀ = 229 nM [1] [2]	~12-fold	Promising lead conjugate; potent anti-proliferative activity in MCF-7 cells (IC ₅₀ = 187 nM) [1] [2].
Fluorine-Substituted Cyclofenil Analogs	Various fluoro or fluoroalkyl substituents at C3 or C4 position of cyclohexyl ring [3]	RBA range: Some compounds comparable to or higher than E2 [3]	RBA range: Some compounds comparable to E2 [3]	Limited subtype selectivity generally observed [3]	C3 position more tolerant of steric bulk and polar groups than C4; fluorine substitution well-tolerated at some sites [3].

Experimental Protocols for Key Assays

To ensure reproducibility, here are the detailed methodologies for the core experiments used to generate the data above.

Ligand Binding Affinity Assay (Competitive Radioligand Binding)

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) and relative binding affinity (RBA) of test compounds against ER α and ER β [1] [2] [3].

- **Principle:** The test compound competes with a radio-labeled high-affinity ligand (e.g., [³H]-Estradiol) for binding to the ER ligand-binding domain (LBD).
- **Key Reagents:**

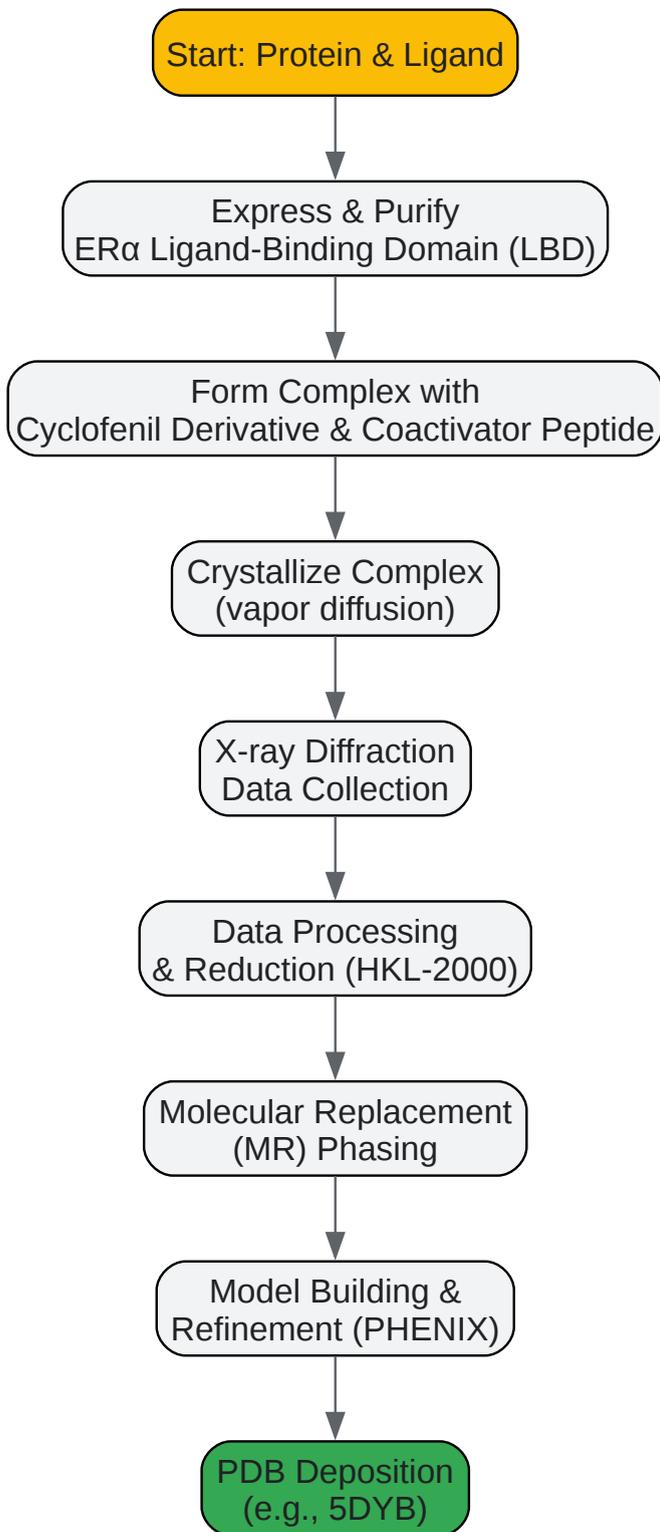
- **Source of ER:** Recombinant human ER α and ER β LBDs, or cytosolic extracts from ER-positive cell lines (e.g., MCF-7).
- **Radioligand:** [2,4,6,7-³H(N)]-Estradiol (³H-E2).
- **Reference Compound:** 17 β -Estradiol (E2).
- **Buffers:** Tris-HCl or phosphate buffer (pH 7.4-7.5) containing EDTA, DTT, glycerol, and protease inhibitors.
- **Procedure:**
 - **Incubation:** Serially diluted test compounds are incubated with the ER source and a fixed concentration of ³H-E2 for a defined period (e.g., 18-24 hours at 4°C or 2-4 hours at 25°C) to reach equilibrium.
 - **Separation of Bound/Free Ligand:** Charcoal-dextran suspension is added to adsorb unbound radioligand. The mixture is centrifuged, and the supernatant containing the protein-bound radioligand is collected.
 - **Quantification:** The radioactivity in the supernatant is measured by scintillation counting. Non-specific binding is determined in the presence of a large excess of unlabeled E2.
- **Data Analysis:** IC₅₀ values are calculated from dose-response curves. RBA is calculated as (IC₅₀ of E2 / IC₅₀ of test compound) \times 100 [3].

ER α Co-crystallization and X-ray Diffraction

This method provides atomic-level resolution of the ligand-ER α interaction, as seen in PDB ID 5DYB [4].

- **Protein Preparation:**
 - The LBD of human ER α (e.g., residues 304-554) is expressed in *E. coli* (e.g., BL21(DE3)) and purified via affinity and size-exclusion chromatography.
- **Crystallization:**
 - The purified ER α LBD is mixed with a molar excess of the cyclofenil derivative (e.g., compound from 5DYB) and a short peptide containing an LXXLL motif from a nuclear receptor coactivator (e.g., NCOA2).
 - Crystallization is achieved using the hanging-drop or sitting-drop vapor diffusion method against a reservoir solution containing a precipitant (e.g., PEG).
- **Data Collection and Structure Determination:**
 - **X-ray Diffraction:** A cryo-cooled crystal is exposed to an X-ray beam (e.g., at a synchrotron source). Diffraction data is collected and processed (e.g., with HKL-2000).
 - **Structure Solution:** The phase problem is solved by molecular replacement (MR) using a known ER α structure as a search model. The structure is then refined and modeled iteratively using software like PHENIX [4].

The workflow for structural characterization of these ER-ligand complexes is summarized in the following diagram:



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Experimental workflow for determining the crystal structure of the ERα-cyclofenil derivative complex.

Structural Basis and Therapeutic Applications

The high binding affinity of cyclofenil derivatives for ER α is rooted in specific, well-characterized structural interactions and can be harnessed for targeted therapeutic strategies.

Molecular Basis of Binding

Structural biology studies, particularly X-ray crystallography, reveal how cyclofenil derivatives bind within the ER α ligand-binding pocket (LBP) [4] [5].

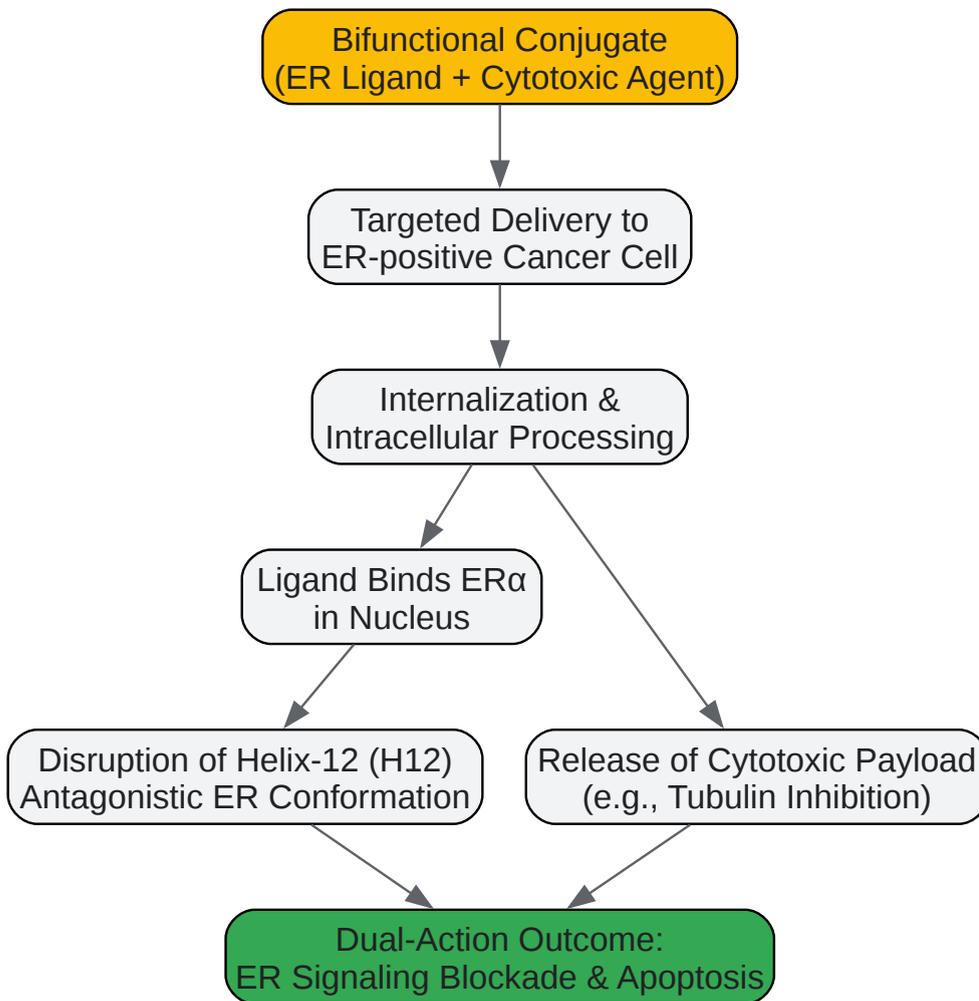
- **The Ligand-Binding Pocket:** The ER α LBP is a largely hydrophobic cavity with a probe-accessible volume of approximately **450 Å³**, which is considerably larger than the molecular volume of estradiol (**245 Å³**). This creates unoccupied space that can be exploited by more three-dimensional ligand scaffolds [6].
- **Key Conserved Interactions:** Despite differences in core structure, high-affinity ER ligands like cyclofenil derivatives maintain two critical hydrogen-bonding interactions [7]:
 - The **phenolic hydroxyl group** on the A-ring of the ligand acts as an H-bond donor and acceptor in a network with Glu353, Arg394, and a water molecule.
 - The **antipodal hydroxyl group** mimics the 17 β -OH of estradiol, forming a hydrogen bond with His524.
- **Subtype Selectivity Determinants:** While the LBDs of ER α and ER β share high similarity, the two conservative amino acid differences in the pocket—**Leu384/Met421 in ER α** versus **Met336/Ile373 in ER β** —combined with a slightly smaller and narrower cavity in ER β , contribute to the modest subtype selectivity observed in some cyclofenil analogs [1] [7] [3].

Application in Targeted Cancer Therapy

A key application of high-affinity ER ligands like cyclofenil is in the design of **targeted conjugates** for treating ER-positive breast cancers [1] [2].

- **Rationale:** These bifunctional molecules covalently link an ER-targeting ligand (e.g., a cyclofenil or endoxifen scaffold) to a potent cytotoxic agent (e.g., Combretastatin A-4, a tubulin polymerization inhibitor). The ER ligand serves as a "homing device" to selectively deliver the cytotoxic warhead to ER-overexpressing cancer cells.
- **Mechanism of Action:** This approach aims to achieve dual-action activity:
 - **ER Antagonism:** The bulky conjugate disrupts the positioning of Helix-12 in the ER, stabilizing an inactive conformation and acting as an antagonist.
 - **Cytotoxic Effect:** Upon internalization, the cytotoxic agent is released, inducing apoptosis (e.g., through disruption of microtubules).
- **Proof of Concept:** Conjugate **13e** (cyclofenil-Combretastatin A-4 hybrid) demonstrated potent anti-proliferative activity in ER-positive MCF-7 breast cancer cells (**IC₅₀ = 187 nM**) while maintaining high ER α binding affinity (**IC₅₀ = 19 nM**), validating this targeted strategy [1] [2].

The conceptual framework for how these conjugate ligands achieve their dual activity is illustrated below:



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Mechanism of action for a cyclofenil-cytotoxic conjugate, showing the pathway to dual-action activity in a cancer cell.

Future Research Directions

Based on the current data, several promising avenues for future investigation exist:

- **Optimizing Conjugate Linkers:** Research into more sophisticated, cleavable linkers (e.g., enzyme-sensitive or pH-sensitive) could improve the specific release of the cytotoxic agent within tumor cells, enhancing efficacy and reducing off-target effects [1].
- **Developing PET Imaging Agents:** The high affinity and feasibility of fluorine substitution in the cyclofenil scaffold make it a prime candidate for developing F-18 labeled positron emission tomography (PET) tracers (e.g., via further optimization of C3/C4 fluoroalkyl derivatives) for non-invasive quantification of ER status in breast tumors [3].
- **Probing Allosteric Regulation:** Further biophysical and structural studies using a wider range of cyclofenil derivatives could provide deeper insights into how specific ligand modifications allosterically regulate coactivator

binding and receptor signaling outcomes, guiding the design of next-generation SERMs [4] [6].

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